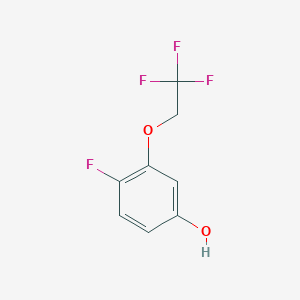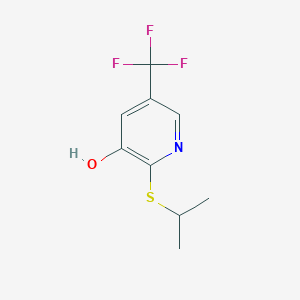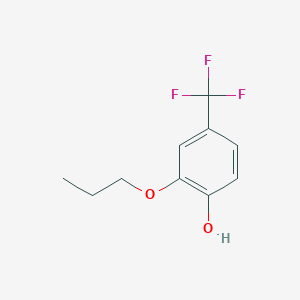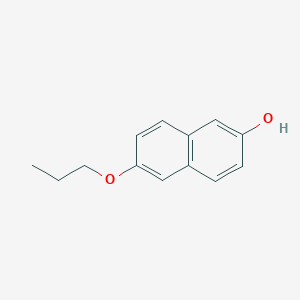
3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, two alkoxy groups (propan-2-yloxy and propoxy), and a hydroxyl group attached to a benzene ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with a chlorinated phenol derivative, such as 3-chlorophenol.
Alkylation: The chlorinated phenol undergoes alkylation with propan-2-ol and propanol in the presence of a suitable base, such as potassium carbonate, to introduce the propan-2-yloxy and propoxy groups.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyphenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and alkoxy groups allows the compound to form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
3-Chloro-4-(propan-2-yloxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a hydroxyl group.
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a hydroxyl group.
Uniqueness
The uniqueness of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where its specific interactions and reactivity can be leveraged for desired outcomes.
特性
IUPAC Name |
3-chloro-4-propan-2-yloxy-5-propoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3/c1-4-5-15-11-7-9(14)6-10(13)12(11)16-8(2)3/h6-8,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQTYEXWNJCLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)O)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














